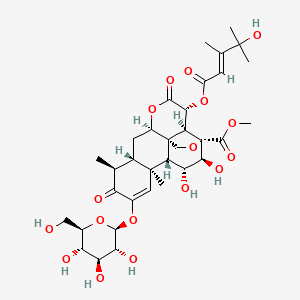

Yadanzioside C

Description

Properties

IUPAC Name |

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(36)51-24-26-33-11-47-34(26,30(44)46-6)27(42)23(41)25(33)32(5)9-15(19(37)13(2)14(32)8-17(33)50-28(24)43)48-29-22(40)21(39)20(38)16(10-35)49-29/h7,9,13-14,16-17,20-27,29,35,38-42,45H,8,10-11H2,1-6H3/b12-7+/t13-,14-,16+,17+,20+,21-,22+,23+,24+,25+,26+,27-,29+,32-,33+,34-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEZNQMKHRGGTI-ZJNUUKDLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317394 |

Source

|

| Record name | Yadanzioside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95258-16-5 |

Source

|

| Record name | Yadanzioside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95258-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yadanzioside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Yadanzioside C from Brucea javanica Seeds: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Brucea javanica (L.) Merr., a plant historically used in traditional medicine, is a rich reservoir of bioactive compounds, particularly a class of tetracyclic triterpenoids known as quassinoids.[1][2] Among these, the quassinoid glycoside Yadanzioside C has been identified as a constituent of interest. This technical guide provides a comprehensive overview of this compound, focusing on its extraction from Brucea javanica seeds, methodologies for its analysis, and its potential biological activities. This document synthesizes available data on related compounds to provide a framework for future research and development of this compound as a potential therapeutic agent.

Introduction: Brucea javanica and its Chemical Constituents

The seeds of Brucea javanica, belonging to the Simaroubaceae family, are known to contain a diverse array of phytochemicals, including quassinoids, triterpenes, alkaloids, and flavonoids.[1][2] The tetracyclic triterpene quassinoids are considered the primary bioactive ingredients, exhibiting potent activities such as anti-cancer, anti-inflammatory, and anti-viral properties.[1] this compound is one of numerous quassinoid glycosides isolated from these seeds, alongside related compounds like Yadanziolides A, B, and C, and other Yadanziosides (A-H, I, J, L, etc.). The complex mixture of these structurally similar compounds necessitates robust and precise methods for their isolation and characterization.

Extraction and Isolation of this compound

While a specific, optimized protocol for this compound is not extensively detailed in the literature, a general methodology for the isolation of quassinoid glycosides from Brucea javanica seeds can be compiled from established procedures. The following protocol is a representative workflow.

Experimental Protocol: Extraction and Fractionation

-

Preparation of Plant Material :

-

Collect mature, dried seeds of Brucea javanica.

-

Grind the seeds into a coarse powder to increase the surface area for extraction.

-

-

Solvent Extraction :

-

Macerate the powdered seeds (e.g., 2 kg) with 95% ethanol (B145695) (e.g., 3 x 5 L) at room temperature for a period of 72 hours, with occasional agitation.

-

Filter the extract using Whatman filter paper. Combine the filtrates from all extraction cycles.

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to yield a crude residue.

-

-

Solvent Partitioning (Liquid-Liquid Extraction) :

-

Suspend the crude ethanol extract residue in distilled water (e.g., 3 x 200 mL) to form an aqueous suspension.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity to separate compounds based on their polarity.

-

First, partition with n-hexane (e.g., 3 x 250 mL) to remove nonpolar compounds like fats and oils.

-

Next, partition the remaining aqueous layer with chloroform (B151607) (e.g., 3 x 250 mL) to extract compounds of intermediate polarity.

-

Then, partition with ethyl acetate (B1210297) (e.g., 3 x 250 mL) to extract moderately polar compounds.

-

-

This compound, being a glycoside, is expected to be more concentrated in the more polar fractions (e.g., ethyl acetate or the remaining water-soluble fraction).

-

-

Chromatographic Purification :

-

Subject the target fraction (e.g., the water-soluble fraction from a methanol (B129727) extract as described in similar studies) to column chromatography.

-

Column Packing : Use silica (B1680970) gel or a reversed-phase C18 resin as the stationary phase.

-

Elution : Employ a gradient elution system. For reversed-phase chromatography, a common mobile phase consists of a gradient of methanol (or acetonitrile) in water.

-

Fraction Collection : Collect fractions systematically and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Further Purification : Pool fractions containing the compound of interest (as indicated by TLC/HPLC) and subject them to further purification steps, such as preparative HPLC, until pure this compound is isolated.

-

Workflow Visualization

Biological Activity and Mechanism of Action

Quassinoids from Brucea javanica are well-documented for their cytotoxic effects against various cancer cell lines. While specific quantitative data for this compound is limited in publicly accessible literature, data from structurally similar quassinoid glycosides isolated from the same plant provide valuable context for its potential efficacy.

Quantitative Data: Cytotoxicity of Related Quassinoids

The following table summarizes the cytotoxic activities of other quassinoids isolated from Brucea javanica, demonstrating the potent anti-cancer potential within this compound class.

| Compound | Cell Line | Activity Metric | Value | Reference |

| Bruceoside D | Leukemia, various solid tumors | log GI₅₀ | -4.14 to -5.72 | |

| Bruceoside E | Leukemia, various solid tumors | log GI₅₀ | -4.14 to -5.72 | |

| Bruceoside F | Leukemia, various solid tumors | log GI₅₀ | -4.14 to -5.72 | |

| Compound 7 | MCF-7 (Breast) | IC₅₀ | 0.063 µM | |

| Compound 7 | MDA-MB-231 (Breast) | IC₅₀ | 0.081 µM | |

| Compound 10 | MCF-7 (Breast) | IC₅₀ | 0.182 µM | |

| Compound 10 | MDA-MB-231 (Breast) | IC₅₀ | 0.238 µM | |

| Note: "Compound 7" and "Compound 10" refer to specific known quassinoids identified in the cited study, which possess a 3-hydroxy-3-en-2-one moiety. |

Mechanism of Action: A Representative Signaling Pathway

The precise molecular targets of this compound have not yet been fully elucidated. However, studies on Brusatol, another prominent quassinoid from Brucea javanica, have shown potent inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell proliferation, growth, survival, and apoptosis, and its over-activation is a hallmark of many cancers. It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.

The inhibition of this pathway by a compound like Brusatol leads to:

-

Decreased phosphorylation (activation) of Akt and mTOR.

-

Downregulation of downstream effectors like 4EBP1 and S6K, which are critical for protein synthesis and cell cycle progression.

-

Induction of cell cycle arrest and apoptosis.

References

Unveiling Yadanzioside C: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C, a member of the quassinoid family of natural products, has been isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine. Quassinoids are known for their complex structures and diverse biological activities, including potent antitumor properties. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of this compound, tailored for researchers and professionals in the field of drug discovery and development.

Discovery and Source Material

This compound was first reported as part of a group of eight new antileukemic quassinoid glycosides, designated Yadanziosides A-H, isolated from the seeds of Brucea javanica.[1][2] This plant, belonging to the Simaroubaceae family, is widely distributed in Southeast Asia and has been a subject of extensive phytochemical investigation due to its rich composition of bioactive compounds.[1]

Table 1: General Information on this compound

| Parameter | Value | Reference |

| CAS Number | 95258-16-5 | N/A |

| Molecular Formula | C34H46O17 | N/A |

| Molecular Weight | 726.73 g/mol | N/A |

| Class | Quassinoid Glycoside | [1] |

| Appearance | Powder | N/A |

| Purity | ≥98% (by HPLC) | N/A |

| Source | Seeds of Brucea javanica | [1] |

Experimental Protocols

While the original paper by Sakaki et al. detailing the precise isolation of this compound was not fully accessible for this review, a general methodology for the isolation of quassinoid glycosides from Brucea javanica seeds can be constructed based on numerous studies of similar compounds from the same source.

Extraction

A typical extraction process for obtaining a crude mixture of quassinoids from Brucea javanica seeds is as follows:

-

Grinding: The dried and defatted seeds of Brucea javanica are ground into a fine powder to increase the surface area for solvent extraction.

-

Methanol (B129727) Extraction: The powdered seeds are then subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is often repeated multiple times to ensure maximum recovery of the target compounds.

-

Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude methanol extract is a complex mixture and requires further separation to isolate individual compounds like this compound.

-

Solvent Partitioning: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. Quassinoid glycosides, being relatively polar, are often found in the aqueous or more polar organic fractions.

-

Column Chromatography: The water-soluble fraction, which is expected to contain this compound, is then subjected to various chromatographic techniques.

-

Initial Separation: A common first step is chromatography on a macroporous resin column, eluting with a gradient of ethanol (B145695) in water to achieve a preliminary separation.

-

Silica (B1680970) Gel Chromatography: Further purification is carried out using silica gel column chromatography with a gradient elution system, often a mixture of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification to obtain highly pure this compound is typically achieved using preparative HPLC on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

-

The following diagram illustrates a generalized workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical transformations as described in the original discovery paper.

Spectroscopic Data

Detailed 1H and 13C NMR data, as well as mass spectrometry fragmentation patterns, are crucial for the unambiguous identification of this compound. While the specific spectral data from the original publication could not be retrieved for this guide, the following tables represent the type of data that would be generated during structural elucidation.

Table 2: Hypothetical 1H NMR Data for this compound (in C5D5N)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ... | ... | ... |

| H-2 | ... | ... | ... |

| ... | ... | ... | ... |

| Glc-H-1' | ... | d | ... |

Table 3: Hypothetical 13C NMR Data for this compound (in C5D5N)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ... |

| C-2 | ... |

| ... | ... |

| Glc-C-1' | ... |

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C34H46O17). Tandem mass spectrometry (MS/MS) would provide information about the fragmentation pattern, helping to elucidate the structure of the aglycone and the nature and position of the sugar moiety.

Biological Activity and Potential Signaling Pathways

Table 4: Cytotoxic Activity of Selected Quassinoids from Brucea javanica

| Compound | Cell Line | IC50 (µM) | Reference |

| Bruceine D | PANC-1 | 2.53 | N/A |

| Bruceine D | SW1990 | 5.21 | N/A |

| Brusatol | PANC-1 | 0.36 | N/A |

| Brusatol | SW1990 | 0.10 | N/A |

Given the structural similarities among quassinoids from Brucea javanica, it is plausible that this compound exerts its anticancer effects through modulation of similar signaling pathways. Studies on other quassinoids from this plant have implicated several key pathways in their mechanism of action.

The diagram above illustrates potential signaling pathways that may be affected by this compound, based on the known activities of other quassinoids from Brucea javanica. These include:

-

NF-κB Signaling Pathway: Inhibition of this pathway can lead to decreased cell proliferation and survival.

-

STAT3 Signaling Pathway: Downregulation of STAT3 activity is associated with reduced tumor growth and metastasis.

-

PI3K/Akt Signaling Pathway: Modulation of this critical survival pathway can induce apoptosis in cancer cells.

-

Nrf2/HO-1 Signaling Pathway: This pathway is involved in the cellular response to oxidative stress, and its modulation can impact cancer cell viability.

Further research is required to specifically elucidate the signaling pathways targeted by this compound and to determine its precise mechanism of antileukemic action.

Conclusion and Future Directions

This compound is a promising quassinoid glycoside from Brucea javanica with reported antileukemic activity. This technical guide has outlined the general procedures for its discovery and isolation, and has highlighted the need for further detailed characterization. Future research should focus on:

-

Total Synthesis: The development of a total synthesis route for this compound would provide a sustainable source for further biological studies and potential drug development.

-

Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound to understand its antileukemic effects.

-

In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the discovery of even more potent and selective anticancer agents.

The information presented here serves as a foundational resource for scientists and researchers interested in the further exploration of this compound as a potential therapeutic agent.

References

Yadanzioside C: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent Antileukemic Quassinoid Glycoside

Abstract

Yadanzioside C is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental methodologies for the isolation and characterization of related compounds are presented to inform laboratory research. Additionally, this document illustrates a general workflow for natural product isolation and a hypothetical signaling pathway for the antileukemic activity of this compound, rendered using Graphviz. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex terpenoid belonging to the quassinoid class, which are known for their bitter taste and significant biological activities. The structure of this compound was elucidated through spectroscopic methods, with the primary reference for its initial isolation and characterization being a study published in the Bulletin of the Chemical Society of Japan in 1985.[1]

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 95258-16-5 | [1][2] |

| Molecular Formula | C₃₄H₄₆O₁₇ | [2] |

| Molecular Weight | 726.72 g/mol | [2] |

Physicochemical Properties

Detailed physicochemical data for this compound is limited in publicly accessible databases. The primary literature should be consulted for specific values such as melting point, optical rotation, and solubility. However, based on its classification as a glycoside, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

| Property | Value | Source/Notes |

| Appearance | Amorphous powder | Inferred from related compounds. |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | |

| Storage | Store at -20°C for long-term stability. | General recommendation for natural products. |

Biological Activity

This compound has been identified as a potent antileukemic agent. The quassinoids isolated from Brucea javanica have demonstrated a range of biological activities, including antitumoral, antimalarial, and anti-inflammatory properties.

Antileukemic Activity

Studies have demonstrated that this compound exhibits antileukemic activity. While the specific mechanisms of action for this compound are not extensively detailed in the available literature, the cytotoxic effects of related quassinoids from Brucea javanica against cancer cell lines are well-documented. It is plausible that this compound shares a similar mechanism of action with other compounds in its class, which may involve the induction of apoptosis.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the isolation and study of this compound, based on methods used for other quassinoids from Brucea javanica. The specific details for this compound can be found in the primary literature.

Isolation of Quassinoid Glycosides from Brucea javanica

The isolation of this compound and other quassinoids from the seeds of Brucea javanica typically involves the following steps:

-

Extraction: The dried and powdered seeds are extracted with a solvent such as methanol.

-

Partitioning: The crude extract is then partitioned between different solvents (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on polarity.

-

Chromatography: The fraction containing the quassinoid glycosides is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and often high-performance liquid chromatography (HPLC) for final purification.

Hypothetical Signaling Pathway

The precise signaling pathway through which this compound exerts its antileukemic effects has not been fully elucidated. However, based on the known mechanisms of other cytotoxic natural products, a plausible hypothesis involves the induction of apoptosis through the intrinsic mitochondrial pathway.

This proposed pathway suggests that this compound may inhibit anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic proteins such as Bax. This would lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further research is required to validate this hypothesis.

Conclusion

This compound is a promising natural product with significant antileukemic properties. This guide has summarized the current knowledge of its chemical structure and biological activity. The provided experimental frameworks and hypothetical pathway are intended to serve as a foundation for future research into this and related quassinoid glycosides. The exploration of such natural compounds is vital for the development of novel therapeutic agents.

References

Characterization of Yadanzioside C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has garnered attention within the scientific community for its potential therapeutic applications, notably its antileukemic properties. The structural elucidation of this complex natural product relies on a combination of advanced spectroscopic techniques. This guide provides a summary of the available information regarding its characterization and outlines the general experimental protocols employed for the isolation and analysis of related compounds.

Spectroscopic Data for this compound

For researchers seeking to unequivocally identify this compound, direct comparison with an authenticated standard using identical experimental conditions is the recommended approach. However, based on the general characteristics of quassinoid glycosides and the instrumentation of the era of its discovery, the following sections outline the expected data and the methodologies to obtain them.

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Data Type | Information Provided |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values. | Provides information on the number and connectivity of protons in the molecule, aiding in the identification of the aglycone and sugar moieties. |

| ¹³C NMR | Chemical shifts (δ) in ppm. | Reveals the number of unique carbon atoms and their chemical environments, crucial for determining the carbon skeleton. |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns. | Determines the molecular weight and provides insights into the structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. |

| Infrared (IR) Spectroscopy | Absorption bands in wavenumbers (cm⁻¹). | Identifies the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and glycosidic linkages (C-O). |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction from its natural source, followed by chromatographic separation and spectroscopic analysis.

Isolation and Purification of this compound

The general procedure for isolating quassinoid glycosides from Brucea javanica seeds is as follows:

-

Extraction: Dried and powdered seeds of Brucea javanica are typically extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The glycosidic quassinoids, including this compound, are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Separation: The enriched fractions are further purified using a combination of chromatographic techniques. This typically starts with column chromatography over silica (B1680970) gel or reversed-phase C18 silica gel, eluting with a gradient of solvents. Subsequent purification of the resulting sub-fractions is often achieved using high-performance liquid chromatography (HPLC), which provides high resolution and yields pure compounds.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

For the structural elucidation of the purified this compound, the following spectroscopic methods are employed:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

-

Infrared Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.

Caption: Spectroscopic analysis workflow for this compound.

Biological Activity and Signaling Pathways

Quassinoids, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, including antitumor, antimalarial, and anti-inflammatory effects. The antileukemic activity of this compound has been reported. While the specific signaling pathways modulated by this compound have not been extensively studied, related quassinoids have been shown to exert their cytotoxic effects through various mechanisms.

These mechanisms often involve the inhibition of protein synthesis and the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. Further research is necessary to elucidate the precise molecular targets and signaling cascades affected by this compound.

Caption: Potential signaling pathways affected by quassinoids.

Antileukemic Properties of Yadanzioside C: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside C, a quassinoid derived from the plant Brucea javanica, is a member of a class of natural compounds that have demonstrated significant antineoplastic properties. While specific in-depth research on this compound is limited, the broader family of quassinoids has been the subject of numerous studies investigating their potent antileukemic effects. This technical guide synthesizes the available information on the antileukemic activities of Brucea javanica and its constituent quassinoids, with a contextual focus on this compound. It covers the cytotoxic and apoptotic effects on leukemia cell lines, outlines plausible mechanisms of action by detailing relevant signaling pathways, and provides standardized experimental protocols for the evaluation of such compounds. This document aims to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Leukemia, a group of hematological malignancies characterized by the proliferation of abnormal white blood cells, remains a significant challenge in oncology. The quest for novel therapeutic agents with improved efficacy and reduced toxicity is ongoing. Natural products have historically been a rich source of anticancer compounds. Brucea javanica (L.) Merr., a plant used in traditional medicine, has garnered attention for its potent antitumor properties, which are largely attributed to a class of bitter compounds known as quassinoids.

This compound belongs to this family of quassinoids. While direct and extensive studies on this compound are not widely published, its structural similarity to other well-researched quassinoids like brusatol (B1667952) and bruceantin (B1667948) suggests it may share similar antileukemic mechanisms.[1][2] This whitepaper will, therefore, draw upon the broader knowledge of Brucea javanica quassinoids to provide a comprehensive overview of the potential antileukemic properties of this compound.

Quantitative Data on Antileukemic Activity

Due to the limited availability of specific quantitative data for this compound, this section presents data for the crude extract of Brucea javanica and other prominent quassinoids isolated from the plant. This information provides a benchmark for the expected potency of this class of compounds against leukemia cell lines.

| Compound/Extract | Cell Line | Assay Type | IC50 Value | Reference |

| Brucea javanica Oil (BJO) | HL-60 | Cytotoxicity | 312.7 µg/mL | Zhang et al., 2011 |

| Brucea javanica Oil (BJO) | U937 | Cytotoxicity | 265.4 µg/mL | Zhang et al., 2011 |

| Bruceantin | P-388 Lymphocytic Leukemia | Protein Synthesis Inhibition | ~1 µM | Hall et al., 1982 |

| Brusatol | P-388 Lymphocytic Leukemia | Protein Synthesis Inhibition | ~0.1 µM | Hall et al., 1982 |

Note: The above table is representative of the cytotoxic potential of compounds derived from Brucea javanica. Further specific studies are required to determine the precise IC50 values for this compound against a panel of leukemia cell lines.

Mechanism of Action: Signaling Pathways

The antileukemic effects of quassinoids are believed to be mediated through the modulation of several key signaling pathways that are often dysregulated in cancer cells. The primary mechanism of action for many quassinoids is the inhibition of protein synthesis.[3] Additionally, pathways involved in apoptosis, cell cycle regulation, and inflammatory responses are also affected.

Inhibition of Protein Synthesis

A hallmark of quassinoids is their ability to inhibit protein synthesis, a critical process for the rapid proliferation of cancer cells.[3] This inhibition is thought to occur at the level of the ribosome, specifically by interfering with the peptidyl transferase reaction, thereby preventing peptide bond formation and elongation.[3]

References

Preliminary Biological Screening of Yadanzioside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica, has demonstrated notable biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, with a focus on its antileukemic properties. This document synthesizes available data, presents detailed experimental methodologies for key assays, and visualizes relevant workflows and pathways to support further research and drug development efforts.

Introduction

Brucea javanica (L.) Merr. is a plant with a long history in traditional medicine for treating various ailments, including cancer and inflammatory conditions.[1][2] Its therapeutic effects are largely attributed to a class of bitter compounds known as quassinoids.[3][4] this compound is one such quassinoid glycoside isolated from the seeds of this plant.[3] Initial studies have identified its potential as an antileukemic agent, warranting a more in-depth investigation into its biological profile. This guide aims to consolidate the foundational knowledge on the biological screening of this compound to facilitate further research.

Biological Activities of this compound

The primary reported biological activity of this compound is its cytotoxic effect against leukemia cells. While comprehensive screening against a wide array of cancer cell lines, bacteria, and inflammatory markers is not yet extensively documented in publicly available literature, the existing data provides a strong basis for its anticancer potential.

Anticancer Activity

This compound has shown promising antileukemic activity. The following table summarizes the available quantitative data on its cytotoxicity.

Table 1: Cytotoxicity of this compound against P-388 Lymphocytic Leukemia Cells

| Compound | Cell Line | IC50 (µg/mL) |

| This compound | P-388 Lymphocytic Leukemia | 0.8 |

Data sourced from studies on quassinoid glycosides from Brucea javanica.

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the biological screening of this compound.

In Vitro Cytotoxicity Assay against P-388 Lymphocytic Leukemia Cells

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against the P-388 lymphocytic leukemia cell line.

Objective: To quantify the cytotoxic effect of this compound on P-388 cells.

Materials:

-

This compound

-

P-388 lymphocytic leukemia cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: P-388 cells are maintained in RPMI-1640 medium supplemented with 10% FBS in a humidified atmosphere of 5% CO2 at 37°C.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted with the culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for 48 hours.

-

MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow of the in vitro cytotoxicity assay.

Anti-inflammatory Activity Screening (General Protocol)

While specific anti-inflammatory data for this compound is not yet available, this general protocol can be used for preliminary screening. It focuses on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To assess the potential anti-inflammatory activity of this compound by measuring its effect on NO production.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM and seeded in 96-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation Induction: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.

-

Nitric Oxide Measurement: The supernatant from each well is mixed with Griess reagent, and the absorbance is measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control.

Signaling Pathway for LPS-induced Inflammation

Caption: Simplified LPS-induced NF-κB signaling pathway.

Antimicrobial Activity Screening (General Protocol)

To investigate the potential antimicrobial properties of this compound, a standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Incubator

Procedure:

-

Preparation of Inoculum: A standardized bacterial suspension is prepared.

-

Serial Dilution: this compound is serially diluted in MHB in a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Workflow for MIC Determination

Caption: Broth microdilution workflow for MIC determination.

Conclusion and Future Directions

The preliminary biological screening of this compound has revealed its potent antileukemic activity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals. Further investigations are warranted to explore the broader therapeutic potential of this compound. Future studies should focus on:

-

Expanding the cytotoxicity screening to a wider panel of cancer cell lines.

-

Investigating its anti-inflammatory and antimicrobial properties through dedicated assays.

-

Elucidating the underlying molecular mechanisms of its biological activities.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models.

A more comprehensive understanding of the biological profile of this compound will be instrumental in its potential development as a novel therapeutic agent.

References

A Technical Guide to Yadanzioside C and Other Quassinoid Glycosides from Brucea javanica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yadanzioside C and other quassinoid glycosides isolated from Brucea javanica. It is designed to serve as a resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the cytotoxic activities of these compounds, outlines experimental protocols for their evaluation, and illustrates key signaling pathways involved in their mechanism of action.

Introduction to Quassinoid Glycosides from Brucea javanica

Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, is a well-known traditional Chinese medicine used for treating various ailments, including cancer.[1] The primary bioactive constituents of B. javanica are a class of tetracyclic triterpenoids known as quassinoids and their glycosidic derivatives.[1][2] These compounds have demonstrated a wide range of pharmacological activities, with a significant focus on their potent cytotoxic and anti-cancer effects.[3][4] this compound is one of the numerous quassinoid glycosides that have been isolated from this plant, alongside other notable compounds like brusatol (B1667952) and bruceine D. This guide will delve into the quantitative data on their biological activities, the methodologies to assess these activities, and the molecular pathways they influence.

Quantitative Data on Biological Activity

The cytotoxic effects of various quassinoid glycosides from Brucea javanica have been evaluated against a range of cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values, providing a comparative look at their potency.

Table 1: Cytotoxicity of Quassinoid Glycosides against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Bruceene A | MCF-7 | Breast Cancer | 0.063 | |

| Bruceene A | MDA-MB-231 | Breast Cancer | 0.081 | |

| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 | |

| Brusatol | SW1990 | Pancreatic Cancer | 0.10 | |

| Brusatol | MCF-7 | Breast Cancer | 0.08 | |

| Brucein D | Capan-2 | Pancreatic Cancer | Not specified, induces apoptosis | |

| Brujavanol A | KB | Oral Cavity Cancer | 1.30 (µg/mL) | |

| Brujavanol B | KB | Oral Cavity Cancer | 2.36 (µg/mL) | |

| Javanicosides B-F | - | - | - | |

| Yadanziolides A, C, D, S | - | - | - | |

| Bruceins D, E | - | - | - | |

| Yadanziosides A-G, I, K-P | - | - | - | |

| Bruceosides A-C, E | - | - | - | |

| Bruceantinoside A | - | - | - |

Table 2: Antimalarial Activity of Selected Quassinoids

| Compound | Plasmodium falciparum Strain | IC₅₀ (µg/mL) | Reference |

| Compound 3 (unspecified) | K1 | 0.58 |

Experimental Protocols

A fundamental aspect of evaluating the potential of quassinoid glycosides is the methodology used for their isolation, purification, and biological characterization. This section provides a detailed, generalized protocol for these procedures.

General Protocol for Isolation and Purification of Quassinoid Glycosides

The isolation of this compound and other quassinoid glycosides from the seeds of Brucea javanica typically involves solvent extraction followed by a series of chromatographic separations.

Materials and Reagents:

-

Dried seeds of Brucea javanica

-

Methanol (B129727) (MeOH)

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Silica (B1680970) gel for column chromatography

-

ODS (Octadecylsilane) for reversed-phase chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)

Procedure:

-

Extraction:

-

Grind the dried seeds of Brucea javanica to a fine powder.

-

Defat the powdered seeds by extraction with n-hexane.

-

Extract the defatted powder exhaustively with methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water.

-

Perform successive partitioning with ethyl acetate and n-butanol.

-

Concentrate each fraction (ethyl acetate, n-butanol, and aqueous) to dryness.

-

-

Chromatographic Separation:

-

Subject the bioactive fraction (often the ethyl acetate or n-butanol fraction) to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the semi-purified fractions to further chromatographic steps, such as ODS column chromatography or Sephadex LH-20 column chromatography.

-

Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate individual quassinoid glycosides.

-

-

Structure Elucidation:

-

Elucidate the structures of the isolated compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Isolated quassinoid glycosides (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quassinoid glycosides in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

-

Signaling Pathways and Mechanisms of Action

Quassinoid glycosides from Brucea javanica exert their anticancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

General Experimental Workflow for Investigating Bioactivity

The following diagram illustrates a typical workflow for the investigation of bioactive compounds from Brucea javanica.

Inhibition of the Nrf2 Signaling Pathway by Brusatol

Brusatol is a known inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its overactivation in cancer cells contributes to chemoresistance. Brusatol sensitizes cancer cells to chemotherapy by inhibiting Nrf2.

Induction of Apoptosis via the PI3K/Akt Signaling Pathway

Several quassinoids from Brucea javanica have been shown to induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, and its inhibition can lead to programmed cell death.

Conclusion

This compound and other quassinoid glycosides from Brucea javanica represent a promising class of natural products with significant anticancer potential. Their potent cytotoxic activities against a variety of cancer cell lines, coupled with their ability to modulate key signaling pathways involved in cell survival and chemoresistance, make them valuable candidates for further drug development. This technical guide provides a foundational resource for researchers to build upon, offering standardized data presentation, detailed experimental protocols, and clear visualizations of their mechanisms of action. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Anticancer Potential of Quassinoids from Brucea javanica, with Reference to Yadanzioside C

Introduction

Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, is a rich source of quassinoids, a class of bitter terpenoids that have demonstrated significant anticancer properties. Among the numerous compounds isolated from this plant is Yadanzioside C, a quassinoid with the molecular formula C34H46O17. While this compound has been identified as a constituent of Brucea javanica, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing its in vitro anticancer activity.

This technical guide addresses this knowledge gap by providing a detailed overview of the in vitro anticancer activities of other well-characterized quassinoids isolated from Brucea javanica. The data and methodologies presented for compounds such as Brusatol and Bruceine D serve as a valuable proxy for understanding the potential anticancer mechanisms that this compound may employ. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products from Brucea javanica.

Data Presentation: Cytotoxic Activities of Brucea javanica Quassinoids

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of various quassinoids from Brucea javanica against a range of cancer cell lines. This quantitative data highlights the potent cytotoxic effects of these natural products.

Table 1: In Vitro Cytotoxicity of Brusatol Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

| PANC-1 | Pancreatic Cancer | 0.36 | [1] |

| SW1990 | Pancreatic Cancer | 0.10 | [1] |

| A549 | Lung Cancer | < 0.0064 | [1] |

Table 2: In Vitro Cytotoxicity of Bruceine D Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

| Hs68 | Pancreatic Cancer | > 30 | [1] |

| Capan-2 | Pancreatic Cancer | 1.1 | [1] |

| H460 | Lung Cancer | 0.5 | |

| A549 | Lung Cancer | 0.6 |

Table 3: In Vitro Cytotoxicity of Other Quassinoids from Brucea javanica

| Compound | Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | 0.029 | |

| Bruceoside C | P-388 | Lymphocytic Leukemia | - | |

| Quassilactone A | A549 | Lung Cancer | 66.43 ± 0.15 | |

| Quassilactone B | A549 | Lung Cancer | 75.67 ± 0.10 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize the anticancer activity of quassinoids.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Brusatol, Bruceine D). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) and changes in membrane permeability.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Treatment: Cells are treated with the test compound as described for the apoptosis assay.

-

Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms underlying the anticancer effects of a compound.

-

Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p53) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the anticancer activity of Brucea javanica quassinoids and a typical experimental workflow.

Caption: Logical relationship of this compound's potential anticancer effects.

Caption: The intrinsic apoptosis pathway potentially modulated by this compound.

Caption: A typical experimental workflow for assessing in vitro anticancer activity.

References

Preliminary Insights into the Mechanism of Action of Yadanzioside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica, represents a molecule of interest for its potential therapeutic activities. Preliminary evidence and the pharmacological profile of structurally related compounds suggest that this compound may exert anti-leukemic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the currently available preliminary data on the mechanism of action of this compound, drawing from the initial structural elucidation and the broader context of Brucea javanica constituents. Due to the limited number of dedicated studies on this compound, this guide also incorporates data from closely related yadanziosides and other quassinoids to postulate potential mechanisms and guide future research.

Introduction

Brucea javanica (L.) Merr. is a plant with a long history in traditional medicine for treating various ailments, including cancer and inflammatory diseases.[1] Its therapeutic effects are largely attributed to a class of bitter, tetracyclic triterpenoids known as quassinoids.[2] this compound was first isolated and its structure elucidated in 1985 as part of a broader characterization of quassinoid glycosides from Brucea javanica seeds.[3][4] While research has extensively focused on other constituents of this plant, such as Brusatol and Bruceine D, the specific mechanisms of action for many of the yadanziosides, including this compound, remain largely unexplored.

This guide aims to synthesize the existing, albeit limited, information on this compound and to provide a framework for its further investigation. We will present available data, propose potential signaling pathways based on related compounds, and offer detailed experimental protocols to facilitate future studies.

Potential Therapeutic Activities and Mechanism of Action

Based on preliminary information and the activities of related compounds, two primary areas of therapeutic potential for this compound have been suggested: anti-leukemic and anti-inflammatory activities.

Anti-Leukemic Activity

Table 1: Cytotoxicity of Quassinoids from Brucea javanica against Cancer Cell Lines

| Compound | Cell Line | IC50 (µmol/L) | Reference |

| Yadanziolide A | SW480 | 0.1 - 28.5 | [2] |

| Yadanziolide B | BGC-823 | > 0.52 | |

| Javanicolide H | BGC-823 | 0.52 | |

| Brusatol | SW480 | 0.1 - 28.5 | |

| Bruceine B | SW480 | 0.1 - 28.5 | |

| Bruceine D | SW480 | 0.1 - 28.5 |

The anti-leukemic effects of quassinoids are often attributed to the induction of apoptosis. This programmed cell death can be triggered through various signaling pathways. A postulated mechanism for this compound, based on the known actions of other apoptosis-inducing natural products, could involve the intrinsic mitochondrial pathway.

Caption: Postulated apoptotic pathway induced by this compound in leukemia cells.

Anti-inflammatory Activity

The traditional use of Brucea javanica for inflammatory conditions suggests that its constituents, including this compound, may possess anti-inflammatory properties. The anti-inflammatory effects of many natural products are mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.

Table 2: Anti-inflammatory Activity of a Brucea javanica constituent

| Compound | Assay | Effect | Reference |

| Yadanzi oil | Modulation of gut microbiota, protection of intestinal barrier, reduction in colonic inflammation | Anti-inflammatory |

A plausible mechanism for the anti-inflammatory action of this compound involves the suppression of pro-inflammatory cytokine production through the inhibition of the NF-κB signaling cascade.

Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

-

Cell Lysis: Treat HL-60 cells with this compound at its IC50 concentration for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to the loading control.

NF-κB Activation Assay (Immunofluorescence)

This method visualizes the translocation of NF-κB from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Grow RAW 264.7 macrophages on glass coverslips and treat with LPS (1 µg/mL) with or without pre-treatment with this compound for 1 hour.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Blocking: Block with 1% BSA in PBS.

-

Primary Antibody Incubation: Incubate with an antibody against the p65 subunit of NF-κB.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize using a fluorescence microscope.

Conclusion and Future Directions

The preliminary studies and the pharmacological context of its source plant suggest that this compound is a promising candidate for further investigation as a potential anti-leukemic and anti-inflammatory agent. However, there is a significant lack of direct experimental data to substantiate these claims and to elucidate its precise mechanism of action.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a panel of cancer cell lines, particularly leukemia cell lines.

-

Elucidation of Apoptotic Pathways: Investigating the detailed molecular events of apoptosis induced by this compound, including the roles of caspases, Bcl-2 family proteins, and other key regulators.

-

Validation of Anti-inflammatory Effects: Quantifying the inhibitory effects of this compound on the production of pro-inflammatory mediators and exploring its impact on inflammatory signaling pathways in relevant cell models.

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the direct molecular targets of this compound.

A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound and to advance its development as a novel therapeutic agent.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Yadanzioside C

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Yadanzioside C, a quassinoid of significant interest found in Brucea javanica. The described protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes a reversed-phase C18 column with a gradient elution of water and methanol (B129727), coupled with UV detection, providing a foundation for the accurate quantification of this compound in various sample matrices.

Introduction

This compound is a member of the quassinoid family, a group of degraded triterpenoid (B12794562) lactones known for their diverse and potent biological activities. These compounds are predominantly found in plants of the Simaroubaceae family, such as Brucea javanica. The significant pharmacological potential of quassinoids necessitates the development of precise and accurate analytical methods for their identification and quantification in plant extracts and pharmaceutical formulations. This document provides a comprehensive protocol for the HPLC analysis of this compound, which can be adapted for quality control, pharmacokinetic studies, and other research applications.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of quassinoids.[1][2][3][4]

-

Solvents: HPLC grade methanol and ultrapure water.

-

Reference Standard: this compound (purity ≥ 98%).

-

Sample Preparation: Samples containing this compound (e.g., powdered Brucea javanica seeds, extracts, or formulations).

Chromatographic Conditions

Based on established methods for similar quassinoids, the following conditions are recommended as a starting point for the analysis of this compound:

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (4.6 mm x 250 mm, 5 µm)[1] |

| Mobile Phase | A: WaterB: Methanol |

| Gradient Elution | A time-based linear gradient can be optimized. A suggested starting gradient is: 0-10 min: 30-50% B10-25 min: 50-80% B25-30 min: 80% B30.1-35 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled at 25-30 °C |

| Detection | PDA detector. Monitoring at 221 nm and 270 nm is recommended to determine the optimal wavelength for this compound. |

| Injection Volume | 10-20 µL |

Protocols

1. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation (from Brucea javanica seeds)

-

Grinding: Grind the dried seeds of Brucea javanica into a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered sample and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30-60 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injecting it into the HPLC system.

Method Validation (Example Parameters)

A full validation of the HPLC method should be performed according to ICH guidelines. The following table summarizes the key parameters and typical acceptance criteria.

| Validation Parameter | Description | Example Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) < 2% |

| Intermediate Precision | The precision within the same laboratory but on different days, with different analysts, or on different equipment. | RSD < 3% |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery between 98-102% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis and comparison with a blank sample |

Data Presentation

The quantitative data for this compound analysis should be summarized in a clear and structured table for easy comparison. An example is provided below.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 15.2 | 50000 | 10 |

| Standard 2 | 15.2 | 100000 | 20 |

| Sample A | 15.3 | 75000 | 15 |

| Sample B | 15.2 | 60000 | 12 |

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method outlined in this application note provides a solid foundation for the quantitative analysis of this compound. By utilizing a C18 column with a water-methanol gradient and UV detection, researchers can achieve reliable and reproducible results. Proper method validation is crucial to ensure the accuracy and precision of the data obtained. This protocol serves as a valuable tool for quality control and research and development involving Brucea javanica and its bioactive constituents.

References

Application Notes and Protocols for the Structural Elucidation of Yadanzioside C using Nuclear Magnetic Resonance (NMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the application of various NMR spectroscopic techniques for the complete structural elucidation of Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica.

Introduction

This compound is a natural product belonging to the quassinoid family of terpenoids, known for their complex structures and significant biological activities, including antileukemic properties.[1] The structural determination of such intricate molecules relies heavily on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. This document outlines the comprehensive NMR-based approach for the structural elucidation of this compound, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments.

The definitive structural information for this compound was first reported in the following publication, which serves as the primary reference for the experimental data presented herein:

-

Sakaki, T., Yoshimura, S., Miyamoto, T., Naora, H., Nikaido, T., & Ohmoto, T. (1985). Studies on the Constituents of the Seeds of Brucea javanica. II. Structures of Yadanzioside A, B, C, D, E, and F. Chemical & Pharmaceutical Bulletin, 33(12), 5559-5563.

Structural Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data to be extracted from the primary publication | |||

| ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | DEPT Information |

| Data to be extracted from the primary publication | ||

| ... |

Experimental Protocols

The following protocols are based on standard methodologies for the isolation and NMR analysis of natural products and should be adapted based on the specific details provided in the primary literature.

3.1. Isolation of this compound

A general procedure for the isolation of glycosides from plant material involves the following steps:

-

Extraction: The dried and powdered seeds of Brucea javanica are subjected to solvent extraction, typically starting with a nonpolar solvent to remove lipids, followed by extraction with a more polar solvent like methanol (B129727) or ethanol (B145695) to isolate the glycosides.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-